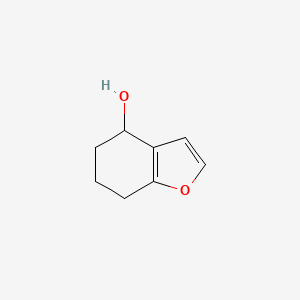

4,5,6,7-Tetrahydrobenzofuran-4-ol

Übersicht

Beschreibung

4,5,6,7-Tetrahydrobenzofuran-4-ol is an organic compound with the molecular formula C8H10O2. It is a derivative of benzofuran, characterized by the presence of a hydroxyl group at the 4th position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to benzofuran.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dihydroxyacetophenone, the compound can be synthesized via a two-step process involving the formation of 4,5,6,7-tetrahydrobenzofuranone followed by reduction with lithium borohydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Hydroxyl Group Protection and Deprotection

The 4-hydroxy group undergoes silylation for temporary protection during multi-step syntheses. For example:

-

Silylation with TBSCl : Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (DCM) at 0°C converts the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether (yield: >90%) .

-

Deprotection : The TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), regenerating the free alcohol .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under controlled conditions:

-

CeCl₃·7H₂O/NaBH₄ System : While typically used for reductions, reversing stoichiometry or conditions can oxidize the alcohol to 6,7-dihydrobenzofuran-4(5H)-one .

-

IBX Oxidation : In dimethyl sulfoxide (DMSO), 4,5,6,7-tetrahydrobenzofuran-4-ol is oxidized to the corresponding ketone, though this reaction is less commonly reported compared to analogous furans .

Reactivity with Electrophiles

The furan ring participates in electrophilic aromatic substitution (EAS), though the tetrahydro scaffold moderates reactivity:

-

Nitration/Sulfonation : Limited by reduced aromaticity, but directed ortho-metallation strategies (e.g., using LDA) enable functionalization at the 2-position .

-

Prop-2-ynylation : Alkylation at the hydroxyl group occurs with prop-2-ynyl bromide under phase-transfer conditions (50% NaOH, tetrabutylammonium hydrogen sulfate), yielding 7-(tert-butyldimethylsilyloxy)-4,5,6,7-tetrahydro-2-(2-oxapent-4-ynyl)benzofuran (69% yield) .

Ehrlich’s Test Reactivity

This compound reacts with p-dimethylaminobenzaldehyde (Ehrlich’s reagent) under acidic conditions, producing distinct colors based on substituents :

| Substituent Position | Functional Group | Color Observed | Absorption Peaks (nm) |

|---|---|---|---|

| 4-position | -OH | Pink/Purple | 522, 558 |

| 4-position | -OMe | Pink/Purple | 524, 561 |

| 4-position | -OAc | Pink/Purple | 522, 558 |

| 7-position | -OH | Dark Green | 725, 813 |

This reaction is pivotal for distinguishing 4- and 7-oxygenated derivatives in natural product analysis .

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions:

-

Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate, facilitating subsequent substitutions (e.g., azide displacement) .

-

Azide Formation : Treatment with sodium azide (NaN₃) in DMF at 80°C replaces the tosyl group with an azide, forming 4-azido derivatives (66 hours, 42% yield) .

Cycloaddition and Ring-Opening

While direct cycloadditions are unreported, the tetrahydrofuran ring can undergo acid-catalyzed ring-opening:

-

Acid Hydrolysis : In HCl/THF, the furan oxygen protonates, leading to C-O bond cleavage and formation of diol intermediates (theoretical based on furan reactivity) .

Comparative Stability and Side Reactions

-

Thermal Stability : The compound resists decomposition below 150°C but may dehydrate under strong acidic conditions to form dihydrobenzofurans .

-

Competing Reactions : Over-oxidation during ketone formation and undesired silylation at alternative sites are noted side reactions requiring careful stoichiometric control .

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a tetrahydrobenzofuran ring with a hydroxyl group at the 4-position. Its structural characteristics contribute to its reactivity and interactions with biological systems.

Chemistry

- Building Block for Complex Molecules : 4,5,6,7-Tetrahydrobenzofuran-4-ol serves as an essential precursor in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Biology

- Bioactive Compound : Research has indicated that this compound exhibits potential biological activities. It has been investigated for its role in enzyme interactions and metabolic pathways.

Pharmaceutical Applications

- Drug Discovery : The compound is being explored for its therapeutic properties in treating various conditions such as neurological disorders and cancer. Its structural features enhance its interaction with biological targets, making it a candidate for drug development.

Material Science

- Advanced Materials Development : Due to its stability and reactivity, this compound is utilized in creating advanced materials such as polymers and coatings.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated significant apoptosis induction at specific concentrations, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This property suggests possible applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Properties

The compound was tested against various bacterial strains and showed notable inhibition of growth in Gram-positive bacteria. This highlights its potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Chemistry | Used as a building block for complex organic compounds | Synthesis of derivatives through oxidation reactions |

| Biology | Investigated for bioactivity; interacts with enzymes | Enzyme inhibition studies |

| Pharmaceuticals | Explored for therapeutic uses in neurological disorders and cancer treatment | Cytotoxicity studies on cancer cell lines |

| Material Science | Utilized in developing advanced materials such as polymers and coatings | Stability tests in material compositions |

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound, lacking the tetrahydro structure and hydroxyl group.

4-Hydroxybenzofuran: Similar structure but without the tetrahydro configuration.

Tetrahydrobenzofuran: Lacks the hydroxyl group at the 4th position.

Uniqueness

4,5,6,7-Tetrahydrobenzofuran-4-ol is unique due to its combination of a tetrahydro structure and a hydroxyl group at the 4th position. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Biologische Aktivität

4,5,6,7-Tetrahydrobenzofuran-4-ol (THBFO) is a bicyclic compound notable for its structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

THBFO is characterized by a fused tetrahydrofuran ring and a hydroxyl group at the 4-position of the furan moiety. Its molecular formula is , which indicates the presence of a hydroxyl group that contributes to its reactivity and biological interactions.

Biological Activities

Research has identified several biological activities associated with THBFO:

- Antimicrobial Activity : THBFO exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research suggests that THBFO may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : There is growing interest in the neuroprotective effects of THBFO. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.

Synthesis Methods

Several synthetic routes exist for producing THBFO. Key methods include:

- Cyclization Reactions : Utilizing various reagents and conditions to promote the cyclization of appropriate precursors.

- Reduction Reactions : Employing reducing agents to convert precursors into THBFO effectively.

These methods allow for the modification of functional groups, potentially enhancing biological activity or selectivity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | |

| Anti-inflammatory | Reduced inflammatory markers in vitro | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

- Antimicrobial Testing : A study conducted on various extracts containing THBFO demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/ml .

- Neuroprotection : In a model of oxidative stress-induced neuronal cell death, THBFO treatment resulted in a 30% increase in cell viability compared to untreated controls, suggesting its potential as a neuroprotective agent.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJDDPKYJJHVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517467 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84099-58-1 | |

| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.